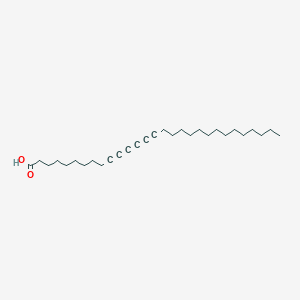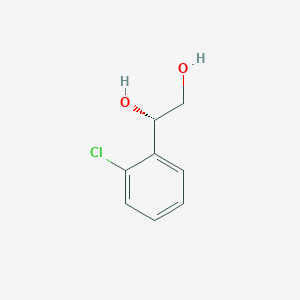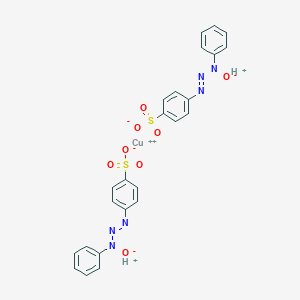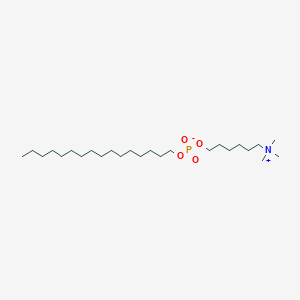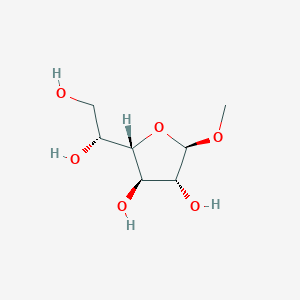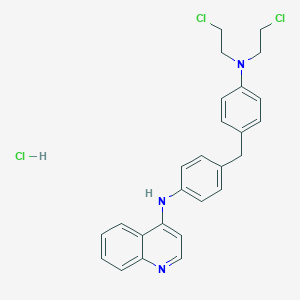
N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)methyl)phenyl)-4-quinolinamine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)methyl)phenyl)-4-quinolinamine monohydrochloride, commonly known as Quinacrine, is a synthetic compound that has been used in various scientific research applications. It was first synthesized in 1930 and has since been used in a variety of biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of Quinacrine is not fully understood, but it is believed to work by intercalating into DNA and RNA, thereby interfering with their replication and transcription. It has also been shown to inhibit the activity of certain enzymes involved in DNA repair and replication.
Efectos Bioquímicos Y Fisiológicos
Quinacrine has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune system function. It has also been shown to have anti-inflammatory properties and to inhibit the production of certain cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Quinacrine in lab experiments is its fluorescent properties, which make it useful as a probe for DNA, RNA, and proteins. It is also relatively easy to synthesize and purify. However, Quinacrine has some limitations, including its potential toxicity and the fact that it can intercalate into both normal and cancerous cells, making it difficult to target specific cells.
Direcciones Futuras
There are several potential future directions for research involving Quinacrine. One area of interest is its potential use in cancer treatment, particularly in combination with other drugs. Another area of research is its potential use as an immunomodulatory agent, particularly in the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of Quinacrine and its potential side effects.
Métodos De Síntesis
The synthesis of Quinacrine involves the condensation of 4-aminobenzyl alcohol with 4-(bis(2-chloroethyl)amino)benzaldehyde, followed by the addition of 4-chloroaniline and quinoline. The resulting product is then purified and converted into the monohydrochloride salt form.
Aplicaciones Científicas De Investigación
Quinacrine has been used in various scientific research applications, including as a fluorescent probe for DNA, RNA, and proteins. It has also been used as an antimalarial drug and a treatment for certain autoimmune diseases. In addition, Quinacrine has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.
Propiedades
Número CAS |
133041-54-0 |
|---|---|
Nombre del producto |
N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)methyl)phenyl)-4-quinolinamine monohydrochloride |
Fórmula molecular |
C26H26Cl3N3 |
Peso molecular |
486.9 g/mol |
Nombre IUPAC |
N-[4-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]phenyl]quinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C26H25Cl2N3.ClH/c27-14-17-31(18-15-28)23-11-7-21(8-12-23)19-20-5-9-22(10-6-20)30-26-13-16-29-25-4-2-1-3-24(25)26;/h1-13,16H,14-15,17-19H2,(H,29,30);1H |
Clave InChI |
RLFGZCRMNDFORQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)CC4=CC=C(C=C4)N(CCCl)CCCl.Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)CC4=CC=C(C=C4)N(CCCl)CCCl.Cl |
Otros números CAS |
133041-54-0 |
Sinónimos |
N-[4-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]phenyl]quinolin-4-amin e hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



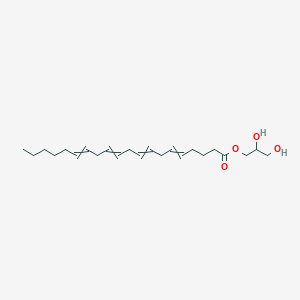
![(1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one](/img/structure/B161804.png)


![3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B161808.png)


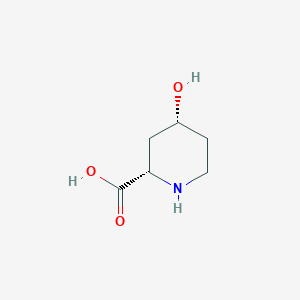
![(1S,4As,8aS)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B161823.png)
